molecular formula C16H13ClN4O2 B7485828 (4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate

(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate

Cat. No.: B7485828
M. Wt: 328.75 g/mol
InChI Key: TXVDIVCPARPVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a quinazoline ring system, which is fused with various functional groups, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate typically involves multi-step organic reactions One common method starts with the preparation of the quinazoline core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagentsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further explored for their biological activities .

Scientific Research Applications

(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, in cancer cells, the compound may inhibit kinases involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate stands out due to its unique combination of functional groups, which allows for diverse chemical modifications and a broad spectrum of biological activities. Its quinazoline core is particularly effective in binding to various molecular targets, making it a versatile compound for drug development .

Properties

IUPAC Name

(4-aminoquinazolin-2-yl)methyl 2-amino-4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-9-5-6-10(12(18)7-9)16(22)23-8-14-20-13-4-2-1-3-11(13)15(19)21-14/h1-7H,8,18H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVDIVCPARPVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)COC(=O)C3=C(C=C(C=C3)Cl)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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